1-(2-Aminopyridin-3-YL)propan-1-one
Description
1-(2-Aminopyridin-3-YL)propan-1-one is a pyridine-derived ketone featuring an amino group at the 2-position of the pyridine ring and a propan-1-one moiety at the 3-position. This structure confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Properties
Molecular Formula |
C8H10N2O |
|---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
1-(2-aminopyridin-3-yl)propan-1-one |
InChI |
InChI=1S/C8H10N2O/c1-2-7(11)6-4-3-5-10-8(6)9/h3-5H,2H2,1H3,(H2,9,10) |
InChI Key |
RJLWYZXZVXYBQL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(N=CC=C1)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Isomers and Functional Group Variations
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Electronic Effects: The pyridine ring in 1-(2-Aminopyridin-3-YL)propan-1-one enhances electron-withdrawing character compared to phenyl analogs like 1-(3-Aminophenyl)propan-1-one, influencing reactivity in nucleophilic additions .
- Hydroxyl vs.
Pharmacologically Active Analogs
Table 2: Pharmacokinetic and Toxicity Comparisons
Key Observations :
- Genotoxicity: Nitro-substituted analogs (e.g., 1-(2-Hydroxy-5-methyl-3-nitrophenyl)propan-1-one) may pose higher toxicity risks compared to amino-substituted variants .
Substitution Patterns and Reactivity
Table 3: Impact of Substituents on Reactivity
Key Observations :
- Halogenation : Bromo and chloro substituents (e.g., in 1-(3-Bromo-4-chlorophenyl)propan-1-one) enhance cross-coupling reactivity for aryl-aryl bond formation .
- Amino vs. Nitro Groups: Amino groups improve solubility in polar solvents, while nitro groups (e.g., in nitroaromatic analogs) may limit biocompatibility .
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